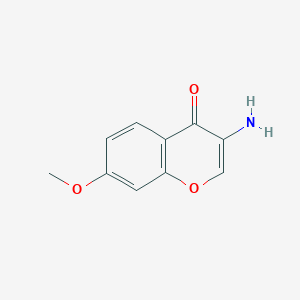

3-Amino-7-methoxy-4H-chromen-4-one

Vue d'ensemble

Description

3-Amino-7-methoxy-4H-chromen-4-one is a chemical compound with the molecular formula C10H9NO3 . It has a molecular weight of 191.19 . The compound is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The chroman-4-one framework, to which 3-Amino-7-methoxy-4H-chromen-4-one belongs, is a significant structural entity in the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Molecular Structure Analysis

The InChI code for 3-Amino-7-methoxy-4H-chromen-4-one is 1S/C10H9NO3/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h2-5H,11H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

3-Amino-7-methoxy-4H-chromen-4-one is a pale-yellow to yellow-brown solid . It has a molecular weight of 191.19 . The compound has a storage temperature of 2-8°C .Applications De Recherche Scientifique

Medicinal Chemistry Building Block for Therapeutic Compounds

The chroman-4-one framework is a significant structural entity in medicinal chemistry. It serves as a major building block for a large class of medicinal compounds due to its remarkable biological and pharmaceutical activities .

2. Synthetic Methodologies: Advancements in Compound Synthesis Recent studies have focused on improving the methodologies for synthesizing 4-chromanone-derived compounds, highlighting the ongoing research and development in this area .

Antimicrobial Activity Targeting Oxidoreductase Enzymes

Docking simulations of certain chroman-4-one derivatives have shown potential antibacterial activity by stabilizing enzyme–inhibitor complexes through hydrophobic interactions .

4. Alzheimer’s Disease Research: Binding Affinity to Aβ Plaques In vitro studies revealed that certain chroman-4-one derivatives exhibited high binding affinities to Aβ plaques, suggesting potential applications in Alzheimer’s disease research .

Safety and Hazards

The compound has a safety signal word of “Warning” and the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

The primary target of 3-Amino-7-methoxy-4H-chromen-4-one is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

3-Amino-7-methoxy-4H-chromen-4-one interacts with tubulin at the binding sites of colchicine . Colchicine is a potent inhibitor of microtubule polymerization by binding to tubulin . By interacting with these binding sites, 3-Amino-7-methoxy-4H-chromen-4-one obstructs the polymerization of tubulin .

Biochemical Pathways

The obstruction of tubulin polymerization leads to G2/M cell-cycle arrest . This means that the cells are unable to progress from the G2 phase to the mitosis (M) phase, which is a critical step in cell division . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s molecular weight (19119) and its physical form (pale-yellow to yellow-brown solid) suggest that it may have good bioavailability .

Result of Action

The result of 3-Amino-7-methoxy-4H-chromen-4-one’s action is the induction of apoptosis . By obstructing tubulin polymerization and causing G2/M cell-cycle arrest, the compound triggers caspase-dependent apoptosis, leading to cell death .

Action Environment

The action, efficacy, and stability of 3-Amino-7-methoxy-4H-chromen-4-one can be influenced by various environmental factors. For instance, the compound’s storage temperature (2-8°C) suggests that it may be sensitive to heat . Additionally, its physical form (solid) indicates that it may be stable under normal conditions . .

Propriétés

IUPAC Name |

3-amino-7-methoxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHLYDLAKNGYQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-7-methoxy-4H-chromen-4-one | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2985038.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2985040.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide](/img/structure/B2985041.png)

![6,7-Dimethyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2985045.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2985047.png)

![N-(4-fluorophenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]butanamide](/img/structure/B2985054.png)

![Benzyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2985057.png)

![N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2985058.png)